molecular formula C28H20N2 B8205639 N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine

Cat. No.: B8205639
M. Wt: 384.5 g/mol
InChI Key: FLHQREFQXXHDMZ-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine (CAS: 1427316-57-1, 1607480-16-9) is a carbazole-based aromatic amine with a naphthalen-2-yl substituent. Its molecular formula is C₃₄H₂₃N₂ (MW: 459.56 g/mol), and it is commonly utilized in organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) due to its bipolar charge-transport properties. The compound is synthesized via palladium-catalyzed cross-coupling reactions, achieving high yields (e.g., 96% in related syntheses) . It is commercially available in purities up to 95% .

Properties

IUPAC Name

N-naphthalen-2-yl-9-phenylcarbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2/c1-2-10-24(11-3-1)30-27-13-7-6-12-25(27)26-17-16-23(19-28(26)30)29-22-15-14-20-8-4-5-9-21(20)18-22/h1-19,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQREFQXXHDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .

Scientific Research Applications

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Naphthalenyl vs.
  • Pharmacological Analogs : Unlike (−)-P7C3-S243, the target lacks halogen or alkyl groups critical for bioactivity, limiting its use to material science .
  • Fluorenyl Derivatives : Fluorenyl-containing analogs (e.g., CAS 1607480-16-9) exhibit higher molecular weights and thermal stability due to rigid aromatic frameworks .

Electronic and Optoelectronic Properties

Analysis :

  • The target compound’s naphthalenyl group may improve charge balance in OLEDs compared to CBP, but empirical efficiency data is lacking. CzFA’s spirobifluorene core demonstrates superior efficiency, suggesting structural optimization is critical for performance .

Insights :

  • The target compound’s hydrophobicity (high logP) may limit solution-processability, necessitating thin-film deposition techniques. Safety profiles align with aromatic amines, requiring careful handling .

Biological Activity

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is a complex organic compound belonging to the class of carbazole derivatives. Its molecular formula is C28H20N2C_{28}H_{20}N_{2} with a molecular weight of 384.47 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic electronics.

Chemical Structure

The compound features a unique structure that combines naphthalene and phenyl groups with a carbazole core, contributing to its distinctive electronic properties. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC28H20N2
Molecular Weight384.47 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that carbazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various N-substituted carbazoles demonstrated their effectiveness against several bacterial strains:

CompoundBacterial Strains AffectedZones of Inhibition (mm) at 100 µg/mL
N-(Naphthalen-2-yl)-...Staphylococcus aureus, E. coli12.6 - 22.3
Other N-substituted carbazolesBacillus subtilis, Candida albicansSimilar ranges observed

These findings highlight the potential of this compound as an antimicrobial agent, particularly against gram-positive and gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from carbazole structures have shown effectiveness against human breast cancer cell lines (MCF-7). The following table summarizes the LC50 values for selected derivatives:

Compound IDLC50 (µg/mL)Cancer Cell Line
4160.6MCF-7
4260.2MCF-7
4353.6MCF-7
4480.0MCF-7
4535.6MCF-7

These results suggest that modifications to the carbazole structure can enhance anticancer activity, making it a promising candidate for further development.

Neuroprotective Effects

Additionally, studies have indicated that certain N-substituted carbazoles possess neuroprotective properties. For example, specific derivatives have demonstrated the ability to protect neuronal cells from glutamate-induced injury, with effective concentrations as low as 3 µM. This neuroprotective action is attributed to antioxidative mechanisms that may mitigate oxidative stress in neuronal tissues.

The biological activity of this compound can be attributed to its electronic structure, which allows for interactions with various molecular targets through π–π interactions and hydrogen bonding. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameCharacteristics
N-PhenylcarbazoleSimpler structure; similar electronic properties.
9,9-DiphenylfluoreneLacks carbazole core; used in OLEDs.
NaphthylamineContains naphthyl group; simpler than carbazole derivatives.

The combination of distinct aromatic systems in N-(Naphthalen-2-yl)-9-pheny1–9H-carbazol–2–amine contributes to its unique properties and potential applications in organic electronics and medicinal chemistry.

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